molecular formula C25H20N2O5S B281331 4-[(4-{[(4-Ethylphenyl)sulfonyl]imino}-1-oxo-1,4-dihydro-2-naphthalenyl)amino]benzoic acid

4-[(4-{[(4-Ethylphenyl)sulfonyl]imino}-1-oxo-1,4-dihydro-2-naphthalenyl)amino]benzoic acid

Cat. No.: B281331
M. Wt: 460.5 g/mol
InChI Key: OQGQFSTZZPLSSR-QYQHSDTDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(4-{[(4-Ethylphenyl)sulfonyl]imino}-1-oxo-1,4-dihydro-2-naphthalenyl)amino]benzoic acid, also known as ESI-09, is a small molecule inhibitor that has been extensively studied for its potential use in treating various diseases.

Mechanism of Action

4-[(4-{[(4-Ethylphenyl)sulfonyl]imino}-1-oxo-1,4-dihydro-2-naphthalenyl)amino]benzoic acid works by inhibiting the activity of a specific protein called epithelial sodium channel (ENaC), which is involved in regulating sodium and fluid balance in the body. By inhibiting ENaC, this compound can reduce the activity of sodium channels in various tissues, leading to a reduction in inflammation and cancer cell growth.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects, including reducing inflammation, inhibiting cancer cell growth, and reducing seizures in a mouse model of epilepsy. In addition, this compound has been shown to have a positive effect on cognitive function in a mouse model of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One advantage of using 4-[(4-{[(4-Ethylphenyl)sulfonyl]imino}-1-oxo-1,4-dihydro-2-naphthalenyl)amino]benzoic acid in lab experiments is its specificity for ENaC, which allows researchers to selectively target this protein without affecting other sodium channels in the body. However, one limitation of using this compound is its relatively low potency, which may require higher concentrations of the compound to achieve the desired effect.

Future Directions

There are several potential future directions for research on 4-[(4-{[(4-Ethylphenyl)sulfonyl]imino}-1-oxo-1,4-dihydro-2-naphthalenyl)amino]benzoic acid, including exploring its use in combination with other drugs to enhance its effectiveness, developing more potent analogs of the compound, and studying its potential use in treating other diseases beyond cancer, inflammation, and neurological disorders. In addition, further research is needed to fully understand the mechanism of action of this compound and its potential side effects.

Synthesis Methods

4-[(4-{[(4-Ethylphenyl)sulfonyl]imino}-1-oxo-1,4-dihydro-2-naphthalenyl)amino]benzoic acid is synthesized through a multi-step process involving the reaction of 4-aminobenzoic acid with 4-ethylbenzenesulfonyl chloride, followed by the reaction of the resulting intermediate with 4-nitro-1,2-naphthoquinone. The final product is obtained through reduction and deprotection steps.

Scientific Research Applications

4-[(4-{[(4-Ethylphenyl)sulfonyl]imino}-1-oxo-1,4-dihydro-2-naphthalenyl)amino]benzoic acid has been studied for its potential use in treating various diseases, including cancer, inflammation, and neurological disorders. In cancer research, this compound has been shown to inhibit the growth of breast cancer cells by targeting a specific protein, and in inflammation research, it has been shown to reduce inflammation in a mouse model of colitis. In neurological disorder research, this compound has been studied for its potential use in treating epilepsy and Alzheimer's disease.

Properties

Molecular Formula

C25H20N2O5S

Molecular Weight

460.5 g/mol

IUPAC Name

4-[[(4Z)-4-(4-ethylphenyl)sulfonylimino-1-oxonaphthalen-2-yl]amino]benzoic acid

InChI

InChI=1S/C25H20N2O5S/c1-2-16-7-13-19(14-8-16)33(31,32)27-22-15-23(24(28)21-6-4-3-5-20(21)22)26-18-11-9-17(10-12-18)25(29)30/h3-15,26H,2H2,1H3,(H,29,30)/b27-22-

InChI Key

OQGQFSTZZPLSSR-QYQHSDTDSA-N

Isomeric SMILES

CCC1=CC=C(C=C1)S(=O)(=O)/N=C\2/C=C(C(=O)C3=CC=CC=C32)NC4=CC=C(C=C4)C(=O)O

SMILES

CCC1=CC=C(C=C1)S(=O)(=O)N=C2C=C(C(=O)C3=CC=CC=C32)NC4=CC=C(C=C4)C(=O)O

Canonical SMILES

CCC1=CC=C(C=C1)S(=O)(=O)N=C2C=C(C(=O)C3=CC=CC=C32)NC4=CC=C(C=C4)C(=O)O

Origin of Product

United States

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